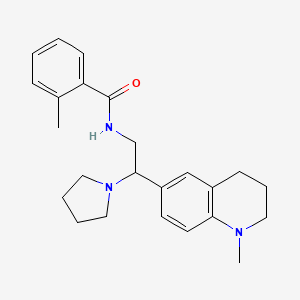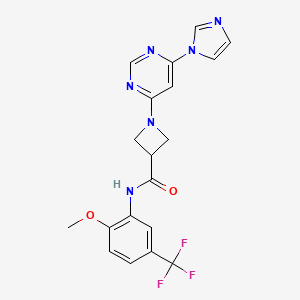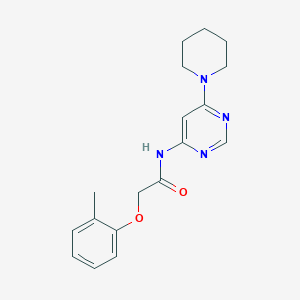![molecular formula C23H18Cl2N4O3 B2629987 N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923217-92-9](/img/no-structure.png)
N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18Cl2N4O3 and its molecular weight is 469.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Crystal Structure Analysis
Research by Subasri et al. (2016) elucidated the crystal structures of similar compounds, revealing insights into their molecular conformation and the intramolecular interactions stabilizing their structures. This type of study is crucial for understanding the compound's reactivity and potential interactions with biological targets Subasri et al., 2016.
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer activities of compounds with similar structures. Nunna et al. (2014) investigated the synthesis, characterization, and antimicrobial activity of heterocyclic compounds containing the sulfamido moiety, which is indicative of the broader potential of these compounds in medicinal chemistry applications Nunna et al., 2014.
Medicinal Chemistry and Drug Discovery
In the realm of drug discovery, Shibuya et al. (2018) identified a clinical candidate for inhibiting a specific enzyme, showcasing the potential of these compounds in the development of new therapeutic agents. This research exemplifies the application of structural derivatives in addressing specific biochemical pathways Shibuya et al., 2018.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-chlorobenzylamine with ethyl 3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate followed by the reduction of the resulting intermediate and subsequent acetylation of the amine group.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate", "sodium borohydride", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with ethyl 3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature to yield the intermediate N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)ethylamine.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol at room temperature to yield the corresponding amine.", "Step 3: Acetylation of the amine group with acetic anhydride in the presence of pyridine at room temperature to yield the final product N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
Número CAS |
923217-92-9 |
Fórmula molecular |
C23H18Cl2N4O3 |
Peso molecular |
469.32 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O3/c24-17-9-7-15(8-10-17)13-29-22(31)21-19(6-3-11-26-21)28(23(29)32)14-20(30)27-12-16-4-1-2-5-18(16)25/h1-11H,12-14H2,(H,27,30) |
Clave InChI |
OZNGRQNBRFAPRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2629907.png)

![4-Bromothieno[2,3-c]pyridine](/img/structure/B2629909.png)
![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B2629910.png)


![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2629918.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone](/img/structure/B2629920.png)

![1-[(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2629924.png)
![2-Cyclopropyl-5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2629927.png)
